1-Chloro-4-(1,2-dichloroethyl)benzene
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Overview
Description
1-Chloro-4-(1,2-dichloroethyl)benzene is an organic compound with the molecular formula C8H8Cl3 It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a 1,2-dichloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1,2-dichloroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of styrene with cuprous chloride in dichloromethane . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and cost-effectiveness. The use of catalysts and specific reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(1,2-dichloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, altering the oxidation state of the compound and forming different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate the substitution of chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-Chloro-4-(1,2-dichloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine:
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(1,2-dichloroethyl)benzene involves its interaction with nucleophiles and electrophiles. The compound can undergo nucleophilic substitution, where the nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a new bond and the release of a chloride ion . This process is facilitated by the electron-withdrawing effect of the chlorine atoms, which makes the carbon more susceptible to nucleophilic attack.
Comparison with Similar Compounds
1,2-Dichloro-4-(1-chloroethyl)benzene: This compound is similar in structure but has different substitution patterns.
1,4-Dichloro-2-nitrobenzene: Another benzene derivative with different substituents, leading to distinct chemical properties and reactivity.
Uniqueness: The presence of both chloro and dichloroethyl groups provides a versatile platform for further chemical modifications and applications .
Properties
CAS No. |
74298-94-5 |
---|---|
Molecular Formula |
C8H7Cl3 |
Molecular Weight |
209.5 g/mol |
IUPAC Name |
1-chloro-4-(1,2-dichloroethyl)benzene |
InChI |
InChI=1S/C8H7Cl3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5H2 |
InChI Key |
LJKHXYPCLZZREH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)Cl)Cl |
Origin of Product |
United States |
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